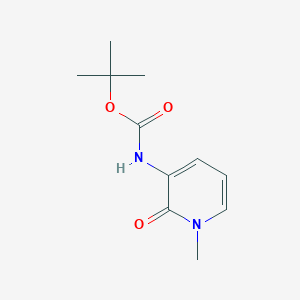

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H18N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydropyridinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carbamate bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Pharmacological Applications

Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate has been investigated for its potential therapeutic effects, particularly as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. This suggests that this compound may also possess the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies have shown that derivatives of pyridine compounds can exhibit antimicrobial activity. This compound may be explored for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Cosmetic Formulations

The compound is also noted for its potential use in cosmetic formulations due to its stability and skin compatibility.

Skin Care Products

This compound can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. Its properties may enhance the formulation's effectiveness by acting as a stabilizing agent or active ingredient.

Formulation Stability

The stability of cosmetic products is paramount. Research indicates that the inclusion of specific carbamates can improve the shelf life and performance of topical formulations by preventing degradation under varying environmental conditions.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several pyridine-based compounds, including this compound. Results demonstrated significant radical scavenging activity comparable to established antioxidants such as ascorbic acid.

Case Study 2: Cosmetic Application

In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, researchers developed a cream incorporating this compound. The formulation was tested for skin irritation and moisturizing effects, showing promising results in enhancing skin hydration without adverse reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: Similar in structure but lacks the methyl group at the 1-position.

tert-Butyl (2-hydroxypyridin-3-yl)carbamate: Contains a hydroxyl group instead of an oxo group at the 2-position.

Uniqueness

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate is unique due to the presence of the methyl group at the 1-position and the oxo group at the 2-position. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate, with the CAS number 1234616-68-2, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties based on diverse research findings.

- Molecular Formula : C12H18N2O3

- Molecular Weight : 238.287 g/mol

- IUPAC Name : tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-2-pyridinone derivatives with tert-butyl carbamate under controlled conditions. Various methods have been explored to optimize yield and purity, often employing solvents such as acetonitrile and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound's structural framework suggests potential anticancer properties. Research has demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116. The mechanism of action appears to involve the modulation of cell cycle regulators and induction of apoptosis .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes linked to disease processes. Notably, it shows promise as an inhibitor of kinase activity, which is critical in cancer progression and other diseases .

Case Studies

A notable study explored the effects of similar compounds on tumor growth in xenograft models. Administered orally, these compounds significantly reduced tumor size compared to controls, indicating their potential as therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O3 |

| Molecular Weight | 238.287 g/mol |

| CAS Number | 1234616-68-2 |

| Antimicrobial Activity (MIC) | Low µM range |

| Anticancer Cell Lines Tested | HeLa, HCT116 |

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl N-(1-methyl-2-oxopyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)12-8-6-5-7-13(4)9(8)14/h5-7H,1-4H3,(H,12,15) |

InChI Key |

ZGSOETMECRHZIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.